N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDXUNKPZBBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Amidation: Finally, the brominated thiazole is reacted with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-(5-carboxyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide.
Reduction: Formation of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide exhibits promising anticancer properties. The compound has been shown to inhibit specific kinases involved in cell proliferation, leading to apoptosis in cancer cells. For instance, studies have demonstrated its effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using assays such as Sulforhodamine B (SRB) .
Case Study: Anticancer Efficacy
In a comparative study, derivatives of thiazole compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy is assessed using methods such as the turbidimetric method and minimum inhibitory concentration (MIC) tests.
Case Study: Antimicrobial Activity
A study focused on thiazole derivatives revealed significant antimicrobial effects for several compounds derived from this compound. These compounds were found to be comparable to standard antibiotics like norfloxacin and antifungals like fluconazole, suggesting their potential utility in treating infections resistant to conventional therapies .
Potential for Drug Development
Given its biological activity, this compound serves as a lead compound for the development of new therapeutics targeting cancer and infectious diseases. Its unique chemical structure allows for further derivatization to enhance efficacy or reduce toxicity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bromobenzamide moiety may also play a role in binding to specific proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and chemical profiles of thiazol-2-yl benzamides are highly dependent on substituents on both the thiazole ring and the benzamide moiety. Key analogs and their properties are summarized below:
Table 1: Comparison of Thiazol-2-yl Benzamide Derivatives
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The compound features an acetyl group, a phenyl group, and a bromobenzamide moiety, which contribute to its unique chemical properties. The presence of the bromine atom enhances its lipophilicity and may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of α-haloketones with thioamides.
- Introduction of Functional Groups : The acetyl and phenyl groups are introduced via substitution reactions.
- Bromination : The final step involves bromination of the benzamide moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy often correlates with the compound's lipophilicity, which facilitates membrane penetration.
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation, leading to apoptosis in cancer cells . The mechanism of action likely involves binding to enzymes and receptors that regulate cellular signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to enzymes involved in critical metabolic pathways.
- Receptor Interaction : The compound may modulate receptor activity, influencing downstream signaling cascades.
These interactions can lead to alterations in cellular functions, providing insights into its pharmacological profile.
Research Findings
Recent studies have highlighted the promising biological activities of thiazole derivatives:
| Compound | Activity | MIC (µM) | Reference |
|---|---|---|---|
| 3g | Antifungal (Candida) | 0.21 | |
| 3f | Antibacterial (E. coli) | 28.30 ± 1.17 | |
| 3a | Antimicrobial (S. aureus) | Moderate |
These findings underscore the potential of this compound as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated the activity of various thiazole compounds against resistant strains of bacteria and fungi, demonstrating significant inhibition rates.
- Cytotoxicity Profiles : In vitro assays on human cell lines revealed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.
Q & A
Q. What are the common synthetic routes and characterization methods for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via condensation of 2-aminothiazole precursors with ketones or acyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the 3-bromobenzamide moiety via nucleophilic acyl substitution, often using 3-bromobenzoyl chloride .
- Characterization : Analytical techniques include NMR spectroscopy (to confirm substituent positions), HPLC for purity assessment, and X-ray crystallography for structural elucidation .
Q. How is the molecular structure of this compound elucidated in crystallographic studies?
Single-crystal X-ray diffraction is the gold standard:
- Key parameters : Bond lengths (e.g., C–N in the amide group: ~1.34 Å) and dihedral angles (e.g., thiazole-phenyl ring torsion: 33.8–59.7°) reveal conjugation and steric effects .
- Hydrogen bonding : Intermolecular N–H⋯N and N–H⋯O interactions stabilize the crystal lattice, influencing solubility and reactivity .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or structural impurities.
- Troubleshooting :
- Validate purity via LC-MS and elemental analysis.
- Compare activity across standardized assays (e.g., NCI-60 cancer cell lines vs. primary cell models) .
- Assess solubility using DLS (dynamic light scattering) to rule out aggregation artifacts .
- Case study : A 20% variance in IC50 values for melanoma cells was traced to DMSO concentration differences in cell media .
Q. How does the substitution pattern on the thiazole ring modulate biological activity?
Structure-activity relationship (SAR) studies highlight:
- Acetyl group (5-position) : Enhances metabolic stability by reducing oxidative degradation .
- 3-Bromophenyl moiety : Increases lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility .
- Comparative data : Replacement of bromine with chlorine decreased anticancer potency by 40% in breast cancer models, suggesting halogen size impacts target binding .
Q. What mechanistic insights exist for this compound’s interaction with enzymes like COX-2 or NF-κB?
Computational and biochemical approaches are combined:
- Docking studies : The thiazole ring forms π-π interactions with COX-2’s hydrophobic pocket, while the bromobenzamide group stabilizes hydrogen bonds with Arg120 .
- In vitro assays : NF-κB inhibition (IC50 = 1.8 µM) was confirmed via luciferase reporter gene assays in HEK293T cells, with Western blotting showing reduced p65 phosphorylation .
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g)?
Key parameters include:
- Solvent optimization : Switching from DCM to THF improved yields by 15% due to better reagent solubility .
- Catalysis : Pd(OAc)2 (0.5 mol%) reduced side-product formation during coupling steps .
- Workflow : Pilot-scale reactions (5 g batches) achieved 78% yield with a purity of >99% (HPLC), validated by DoE (Design of Experiments) .
Methodological Guidance
Q. What computational tools are recommended for modeling this compound’s electronic properties?
- Software :
- Multiwfn : For electrostatic potential (ESP) maps and Fukui indices to predict nucleophilic/electrophilic sites .
- Gaussian 16 : DFT calculations (B3LYP/6-311+G*) optimize geometry and simulate IR spectra .
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
